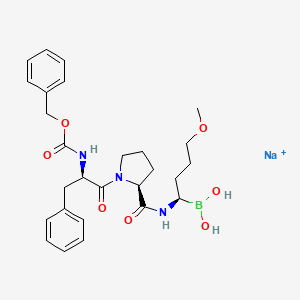
TGN 255(sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TGN 255 (sodium salt) is a synthetic direct thrombin inhibitor. It is primarily used in the prevention of arterial and venous thrombosis in high-risk patients. This compound has shown significant promise in various clinical settings, particularly in cardiovascular procedures such as coronary artery bypass grafting and cardiopulmonary bypass .
Analyse Des Réactions Chimiques
TGN 255 (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
TGN 255 (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of direct thrombin inhibition.
Biology: It is used in research to understand the biological pathways involved in thrombosis and hemostasis.
Medicine: It is being investigated for its potential use in preventing clot formation during surgical procedures and in patients with high risk of thrombosis.
Industry: It is used in the development of anticoagulant therapies and in the study of blood coagulation mechanisms .
Mécanisme D'action
TGN 255 (sodium salt) exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in the blood coagulation process. By binding to the active site of thrombin, TGN 255 prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism of action makes it a potent anticoagulant, particularly useful in clinical settings where the prevention of clot formation is critical .
Comparaison Avec Des Composés Similaires
TGN 255 (sodium salt) is unique compared to other direct thrombin inhibitors due to its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Unfractionated heparin: A widely used anticoagulant with a broader mechanism of action.
Low molecular weight heparin: A more selective anticoagulant with a longer half-life.
Direct oral anticoagulants: Such as dabigatran and rivaroxaban, which also inhibit thrombin but have different pharmacokinetic properties
TGN 255 stands out due to its rapid onset of action and specific inhibition of thrombin, making it particularly useful in acute clinical settings.
Propriétés
Numéro CAS |
871575-98-3 |
|---|---|
Formule moléculaire |
C27H36BN3NaO7+ |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
sodium;[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7.Na/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21;/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32);/q;+1/t22-,23+,24+;/m1./s1 |
Clé InChI |
DJLUJWKUGFKPKU-ZNBHNGSHSA-N |
SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na] |
SMILES isomérique |
B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+] |
SMILES canonique |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid TGN 255 TGN-255 TGN255 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















